

An In-depth Guide to the Physiological Functions of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Angiotensin acetate*

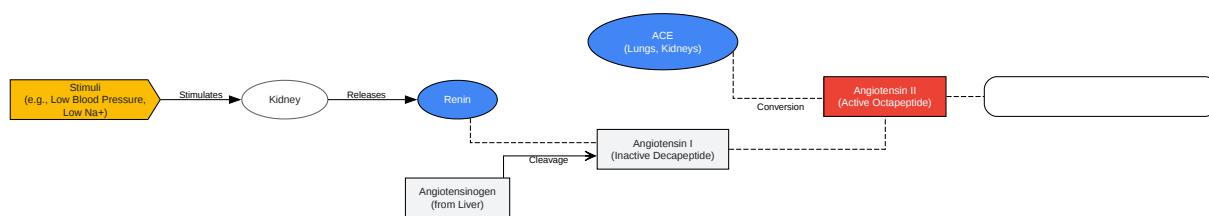
Cat. No.: *B1523708*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a critical hormonal cascade that plays a central role in the regulation of cardiovascular, renal, and adrenal functions.^[1] Its primary function is to govern body fluid and electrolyte balance, as well as arterial pressure.^{[1][2][3]} Dysregulation of the RAS is implicated in the pathophysiology of numerous diseases, including hypertension, heart failure, and kidney disease, making it a key target for therapeutic intervention.^{[3][4][5]} This technical guide provides a comprehensive overview of the core physiological functions of the RAS, its signaling pathways, quantitative aspects, and key experimental methodologies.

The Classical Renin-Angiotensin System Cascade


The classical RAS operates as an endocrine system to regulate blood pressure and volume. The cascade is initiated in response to specific physiological stimuli, including reduced renal blood flow, decreased sodium delivery to the distal tubules, and sympathetic nervous system activation.^{[3][6]}

The key components of this pathway are:

- Renin: A proteolytic enzyme secreted by the juxtaglomerular cells of the kidney in response to low blood pressure or blood volume.^{[2][6]}
- Angiotensinogen: A precursor protein constitutively produced and secreted by the liver.^{[1][3]}

- Angiotensin I: An inactive decapeptide formed when renin cleaves angiotensinogen.[2][3]
- Angiotensin-Converting Enzyme (ACE): An enzyme, found predominantly on the surface of vascular endothelial cells in the lungs and kidneys, that converts Angiotensin I to Angiotensin II.[2][3][7]
- Angiotensin II (Ang II): The primary effector molecule of the RAS, an octapeptide with potent physiological effects.[8][9]
- Aldosterone: A mineralocorticoid hormone released from the adrenal cortex upon stimulation by Angiotensin II.[2]

The activation sequence begins when renin is released into the circulation, where it cleaves angiotensinogen to form Angiotensin I.[2] Angiotensin I is then converted to the potent Angiotensin II by ACE.[7] Ang II exerts its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[10]

[Click to download full resolution via product page](#)

Caption: The classical RAS cascade, initiated by renin release.

Core Physiological Functions of Angiotensin II

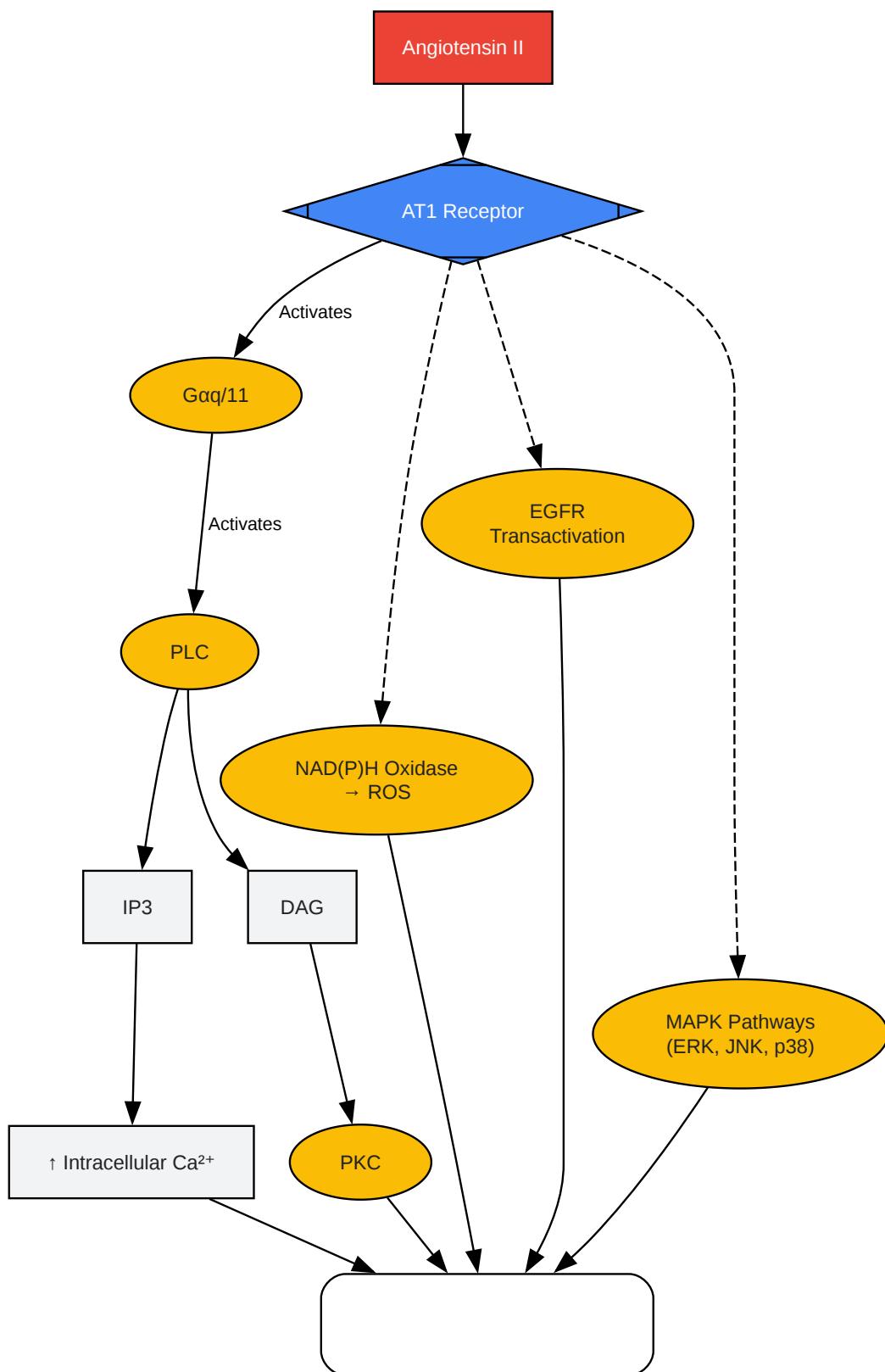
Angiotensin II is the central effector of the RAS, mediating a wide range of physiological responses aimed at restoring blood pressure and fluid volume. These effects are primarily

mediated through the AT1 receptor.[\[11\]](#)[\[12\]](#)

Key functions include:

- Vasoconstriction: Ang II is a potent vasoconstrictor, acting directly on vascular smooth muscle cells to increase systemic vascular resistance and, consequently, arterial blood pressure.[\[2\]](#)[\[8\]](#)
- Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which in turn causes the renal tubules to increase the reabsorption of sodium and water, expanding extracellular fluid volume and increasing blood pressure.[\[2\]](#)
- Renal Effects: Ang II constricts both afferent and efferent arterioles in the kidney and increases sodium reabsorption in the proximal convoluted tubule.[\[5\]](#)
- Neural Effects: It acts on the hypothalamus to stimulate thirst and increase the secretion of vasopressin (antidiuretic hormone, ADH) from the posterior pituitary, which promotes water retention by the kidneys.[\[5\]](#)[\[8\]](#)
- Sympathetic Facilitation: Ang II enhances the release of norepinephrine from sympathetic nerves and inhibits its reuptake, amplifying sympathetic nervous system activity.[\[8\]](#)
- Cellular Growth and Proliferation: Chronically elevated levels of Ang II can stimulate cardiac and vascular hypertrophy, contributing to end-organ damage in hypertensive states.[\[3\]](#)[\[8\]](#)

Angiotensin Receptors and Signaling Pathways


Ang II mediates its diverse effects through two main G protein-coupled receptors (GPCRs): the AT1 and AT2 receptors.

Angiotensin II Type 1 (AT1) Receptor Signaling

The majority of the known physiological and pathophysiological actions of Ang II are mediated by the AT1 receptor.[\[11\]](#)[\[12\]](#) The AT1 receptor couples to various G proteins, primarily G α q/11, to activate downstream signaling cascades.

Key AT1R-mediated signaling events include:

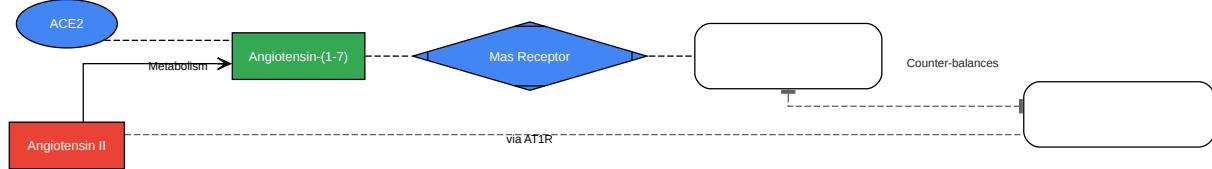
- **Gαq/11 Pathway:** Activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is crucial for vasoconstriction and cell growth.[5][7]
- **MAPK Activation:** Ang II activates mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38, which are involved in cell growth, hypertrophy, inflammation, and fibrosis.[13]
- **Tyrosine Kinase Transactivation:** The AT1 receptor can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), leading to further downstream signaling that contributes to vascular remodeling.[12][13]
- **Reactive Oxygen Species (ROS) Generation:** AT1R activation stimulates NAD(P)H oxidases, a major source of cellular ROS, which are implicated in vascular inflammation and endothelial dysfunction.[13]

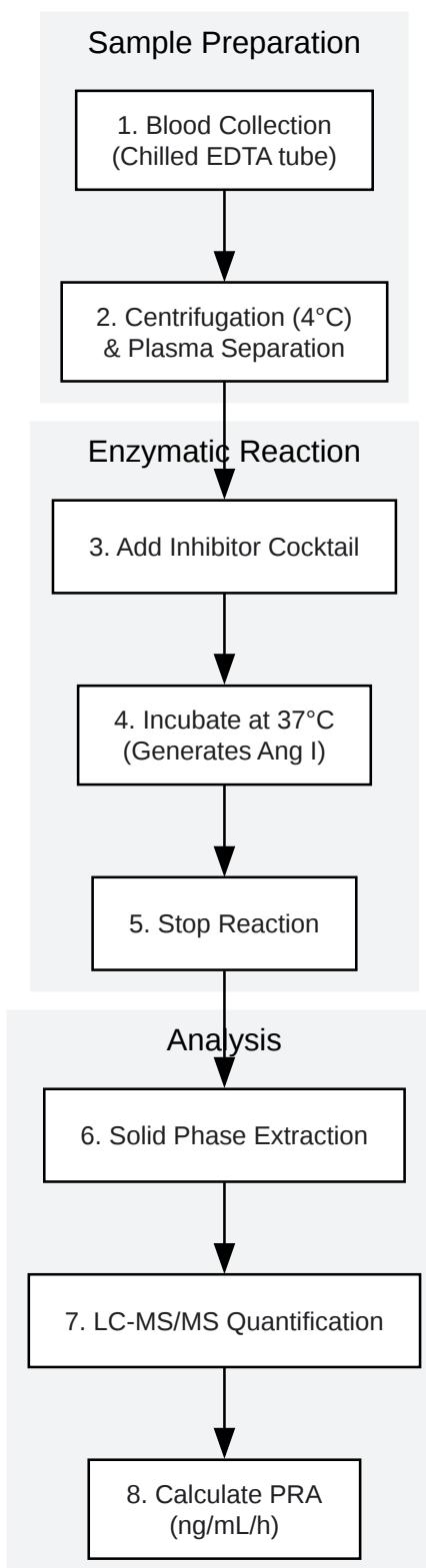
[Click to download full resolution via product page](#)

Caption: Major signaling pathways activated by the AT1 receptor.

Angiotensin II Type 2 (AT2) Receptor Signaling

The AT2 receptor is also expressed in various tissues, but its functions are generally considered to counteract those of the AT1 receptor. AT2 receptor signaling is associated with vasodilation, anti-proliferative, and anti-inflammatory effects.


The Counter-Regulatory RAS Axis


Recent discoveries have expanded the understanding of the RAS to include a counter-regulatory axis that opposes the actions of the classical ACE/Ang II/AT1 receptor pathway.[\[14\]](#) This protective arm of the RAS is crucial for maintaining homeostasis and mitigating the detrimental effects of excessive Ang II activity.[\[15\]](#)

The key components of this axis are:

- Angiotensin-Converting Enzyme 2 (ACE2): An enzyme that metabolizes Ang II into the heptapeptide Angiotensin-(1-7).[\[14\]](#)[\[16\]](#)
- Angiotensin-(1-7) [Ang-(1-7)]: A biologically active peptide that generally opposes the actions of Ang II.[\[14\]](#)
- Mas Receptor (MasR): A G protein-coupled receptor that serves as the functional binding site for Ang-(1-7).[\[14\]](#)[\[17\]](#)

The ACE2/Ang-(1-7)/Mas axis promotes vasodilation, anti-fibrotic, anti-proliferative, and anti-thrombotic effects, thereby providing a natural balance to the pressor and pro-fibrotic actions of the classical RAS.[\[14\]](#)[\[15\]](#) Enhancing this protective axis is a promising therapeutic strategy for cardiovascular and renal diseases.[\[14\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. byjus.com [byjus.com]
- 9. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. scientificarchives.com [scientificarchives.com]
- 15. nsuworks.nova.edu [nsuworks.nova.edu]
- 16. ACE2, a new regulator of the renin–angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [An In-depth Guide to the Physiological Functions of the Renin-Angiotensin System]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523708#physiological-functions-of-the-renin-angiotensin-system>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com